In-Depth Technical Guide to the Chemical Properties of 3'-Deoxy-3'-fluorothymidine-d3
In-Depth Technical Guide to the Chemical Properties of 3'-Deoxy-3'-fluorothymidine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3'-Deoxy-3'-fluorothymidine-d3 (Alovudine-d3), a deuterated analog of the antiviral agent and proliferation marker, 3'-Deoxy-3'-fluorothymidine (Alovudine or FLT). This document details the compound's structure, physicochemical properties, and mechanism of action. It also outlines experimental methodologies for its synthesis, purification, and analysis, drawing from established protocols for similar nucleoside analogs. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and biomedical research involving this compound.
Introduction
3'-Deoxy-3'-fluorothymidine-d3 is a stable isotope-labeled version of Alovudine, a synthetic thymidine (B127349) analog. Alovudine has demonstrated antiviral activity, particularly against human immunodeficiency virus (HIV), and is a known inhibitor of mitochondrial DNA polymerase gamma and reverse transcriptase.[1] The non-radioactive and 18F-labeled forms of Alovudine serve as crucial tools in biomedical research, particularly as markers for DNA synthesis and cellular proliferation in oncology.[2][3] The incorporation of three deuterium (B1214612) atoms into the thymine (B56734) methyl group creates a heavier molecule, which can be advantageous for specific analytical applications, such as mass spectrometry-based tracer studies and pharmacokinetic research, by providing a distinct mass signature.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3'-Deoxy-3'-fluorothymidine-d3 are summarized in the table below. Data for the non-deuterated analog, Alovudine, is also provided for comparison where specific data for the deuterated compound is not available.
| Property | 3'-Deoxy-3'-fluorothymidine-d3 | 3'-Deoxy-3'-fluorothymidine (Alovudine) | Reference |
| Molecular Formula | C₁₀H₁₀D₃FN₂O₄ | C₁₀H₁₃FN₂O₄ | [4] |
| Molecular Weight | 247.24 g/mol | 244.22 g/mol | [4] |
| Synonyms | Alovudine-d3, FLT-d3 | Alovudine, FLT, 3'-Fluorothymidine | |
| Appearance | Solid powder | Solid powder | |
| Melting Point | Not available | 177.0 °C | |
| Solubility | Not available | DMSO: 49 mg/mL (200.63 mM) | [5] |
Mechanism of Action
The mechanism of action of 3'-Deoxy-3'-fluorothymidine-d3 is presumed to be identical to that of its non-deuterated counterpart, Alovudine. The biological activity is initiated by its phosphorylation within the cell.
Cellular Uptake and Phosphorylation
3'-Deoxy-3'-fluorothymidine, being a thymidine analog, is transported into the cell.[6] Once inside, it is phosphorylated by thymidine kinase 1 (TK1), an enzyme that is highly active during the S-phase of the cell cycle.[2][3] This initial phosphorylation to 3'-Deoxy-3'-fluorothymidine monophosphate is a critical step. The monophosphate can be further phosphorylated to the di- and triphosphate forms.
Inhibition of DNA Synthesis and Cellular Trapping
The triphosphate form of 3'-Deoxy-3'-fluorothymidine acts as a competitive inhibitor of viral reverse transcriptase and mitochondrial DNA polymerase gamma.[1] Its incorporation into a growing DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This inhibition of DNA replication is the basis of its antiviral and antiproliferative effects. Furthermore, the phosphorylated forms of the molecule are charged and cannot readily cross the cell membrane, leading to their intracellular accumulation or "trapping".[2][3] This trapping phenomenon is the principle behind the use of [¹⁸F]FLT in positron emission tomography (PET) to visualize areas of high cellular proliferation, such as tumors.[2][3][7][8]
Experimental Protocols
Synthesis
The synthesis of 3'-Deoxy-3'-fluorothymidine-d3 would likely follow a similar pathway to that of its non-deuterated or radiolabeled counterparts, with the key difference being the use of a deuterated starting material for the thymine base. A general synthetic approach is outlined below.
General Synthetic Workflow:
A plausible route involves the glycosylation of a deuterated thymine precursor with a suitably protected 2-deoxy-3-fluoro-ribofuranose derivative. The synthesis of the radiolabeled [¹⁸F]FLT often involves the nucleophilic substitution of a leaving group on a protected precursor with [¹⁸F]fluoride, followed by deprotection.[9] A similar strategy could be employed for the non-radioactive fluorine, or the fluorinated sugar could be synthesized separately and then coupled with the deuterated base.
Purification
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any remaining solvents. High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying nucleoside analogs.
General HPLC Purification Protocol:
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Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the thymine ring (around 267 nm) is used to monitor the elution of the product.
-
Fraction Collection: Fractions corresponding to the product peak are collected, pooled, and lyophilized to obtain the pure compound.
Analytical Characterization
The identity and purity of the synthesized 3'-Deoxy-3'-fluorothymidine-d3 must be confirmed using various analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ²H NMR would be used to confirm the structure of the molecule. The ²H NMR spectrum would specifically confirm the presence and location of the deuterium atoms.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, which will be higher than the non-deuterated version due to the presence of three deuterium atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
Biological Assays
Thymidine Kinase 1 (TK1) Activity Assay
The interaction of 3'-Deoxy-3'-fluorothymidine-d3 with its primary target, TK1, can be assessed using an in vitro enzyme activity assay.
Principle: The assay measures the rate of phosphorylation of a substrate (in this case, a thymidine analog) by TK1. This can be done by using a radiolabeled substrate or by detecting the product using other methods.
General Protocol Outline:
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Prepare Reagents:
-
Recombinant human TK1 enzyme.
-
Assay buffer (containing ATP, MgCl₂, and a reducing agent like DTT).
-
3'-Deoxy-3'-fluorothymidine-d3 (as the inhibitor).
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A suitable substrate (e.g., [³H]-thymidine).
-
-
Assay Procedure:
-
Incubate the TK1 enzyme with varying concentrations of 3'-Deoxy-3'-fluorothymidine-d3.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction.
-
Separate the phosphorylated product from the unreacted substrate (e.g., by spotting onto anion exchange filter paper and washing).
-
Quantify the amount of phosphorylated product (e.g., by liquid scintillation counting if a radiolabeled substrate is used).
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.ncl.ac.uk [eprints.ncl.ac.uk]
- 3. Simplified labeling approach for synthesizing 3'-deoxy-3'-[{sup 18}F]fluorothymidine ([{sup 18}F]FLT) (Journal Article) | ETDEWEB [osti.gov]
- 4. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxanim.com [maxanim.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fully automated synthesis system of 3'-deoxy-3'-[18F]fluorothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
